Raloxifene-d4

概要

説明

Raloxifene-d4 is a deuterated form of raloxifene, a selective estrogen receptor modulator. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of raloxifene. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.

作用機序

Target of Action

Raloxifene-d4, like its parent compound Raloxifene, is a selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors .

Mode of Action

This compound interacts with its targets, the estrogen receptors, in a tissue-specific manner. In bone and lipid metabolism, it acts as an estrogen agonist, preventing bone loss and regulating lipid metabolism . In breast and uterine tissues, it acts as an estrogen antagonist, blocking some estrogen effects . This dual action allows this compound to provide the beneficial effects of estrogen in certain tissues while avoiding the potential adverse effects of estrogen in others .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate cell metabolic pathways, preventing the intracellular invasion of pathogenic bacteria . It also induces cellular autophagy, a process that removes unnecessary or dysfunctional components from cells . Furthermore, it can counteract Spike-mediated ADAM17 activation in human pulmonary cells .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of Raloxifene. It has a low oral bioavailability of about 2% due to its low aqueous solubility, extensive first-pass metabolism, P-gp efflux, and presystemic glucuronide conjugation . When administered in the form of solid lipid nanoparticles (slns), the bioavailability of raloxifene significantly improves, with a 406-fold improvement in Cmax and a 440-fold improvement in AUC (0-72 h) .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to improve cognition in older adults , provide protection against Aβo-induced neuronal cell injury , and decrease the risk of breast cancer in postmenopausal women . It also has antioxidant and anti-inflammatory properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as apigenin, can affect the pharmacokinetics of this compound, leading to changes in its bioavailability . Furthermore, the physiological environment, such as the hormonal status of the individual (e.g., postmenopausal women), can also influence the action of this compound .

生化学分析

Biochemical Properties

Raloxifene-d4, like its parent compound Raloxifene, interacts with various enzymes, proteins, and other biomolecules. It is known to interact with the estrogen receptor, acting as an estrogen agonist in preosteoclastic cells, which results in the inhibition of their proliferative capacity . This interaction with the estrogen receptor is key to this compound’s role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have a beneficial effect against viral infection due to its ability to interact with viral proteins and activate protective estrogen receptor-mediated mechanisms in host cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective estrogen receptor modulator, this compound acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, long-term use of Raloxifene has been shown to influence thyroid function test profiles . Additionally, Raloxifene has been shown to have neuroprotective effects and positive lipid responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on the effects of Raloxifene on atherosclerosis, diabetes mellitus, and weight gain in postmenopausal women, it was found that the combination of Raloxifene, aspirin, and estrogen exhibited positive lipid, MCP-1, and atherosclerotic responses with minimal stimulation of breast and uterine tissues as well as platelet aggregation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound . It undergoes metabolism in the intestines and liver devoid of cytochrome P450 pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known that Raloxifene is associated with lower IGF-I/IGFBP-3 and insulin/glucose ratios, indicating its role in transport and distribution .

Subcellular Localization

Given its interactions with the estrogen receptor, it is likely that this compound is localized in areas of the cell where these receptors are present .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of raloxifene-d4 involves the incorporation of deuterium atoms into the raloxifene molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium atoms under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterated solvents and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the deuterated compound.

化学反応の分析

Types of Reactions

Raloxifene-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted this compound compounds.

科学的研究の応用

Raloxifene-d4 is widely used in scientific research for various applications:

Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of raloxifene in biological systems.

Metabolism Studies: The deuterated compound is used to trace metabolic pathways and identify metabolites.

Drug Development: this compound is used in the development of new drugs by providing insights into the behavior of raloxifene in the body.

Analytical Chemistry: It is employed in mass spectrometry to improve the accuracy and sensitivity of analytical methods.

類似化合物との比較

Similar Compounds

Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.

Bazedoxifene: A selective estrogen receptor modulator used for osteoporosis treatment.

Clomiphene: A selective estrogen receptor modulator used in fertility treatments.

Uniqueness of Raloxifene-d4

This compound is unique due to its deuterium atoms, which make it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and analysis in biological systems. This makes this compound particularly useful in research settings where detailed understanding of raloxifene’s behavior is required.

生物活性

Raloxifene-d4 is a stable isotope-labeled analog of raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of osteoporosis and breast cancer. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and allowing for more precise pharmacokinetic studies. This compound retains the core structure and functional properties of raloxifene, making it a valuable tool in research aimed at understanding estrogen receptor modulation.

Raloxifene acts primarily through selective binding to estrogen receptors (ERs), exhibiting both agonistic and antagonistic effects depending on the target tissue:

- Bone Tissue : this compound demonstrates anti-resorptive properties by inhibiting osteoclast activity, leading to decreased bone turnover and increased bone density. Studies indicate that it reduces osteoclast formation and bone resorption in vitro, with maximal inhibition observed at low concentrations (10^-9 mol/L) .

- Breast Tissue : In breast cancer models, this compound acts as an antagonist, inhibiting estrogen-dependent proliferation of breast cancer cells. It has been shown to significantly reduce tumor growth in vivo .

- Uterine Tissue : Unlike estrogen, raloxifene does not stimulate endometrial growth, making it a safer alternative for postmenopausal women at risk for endometrial cancer .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. Key findings include:

- Metabolism : Raloxifene undergoes extensive glucuronidation primarily via UGT1A1 and UGT1A9 enzymes. The metabolites include raloxifene-6-glucuronide and raloxifene-4'-glucuronide, which are predominant in circulation .

- Bioavailability : Following oral administration, raloxifene has a high volume of distribution (~2348 L/kg) and is approximately 95% protein-bound in plasma, which influences its therapeutic efficacy .

Table 1: Summary of Key Biological Activities

| Activity Type | Effect | Concentration Range |

|---|---|---|

| Osteoclast Inhibition | Reduces osteoclast numbers | 10^-11 mol/L to 10^-7 mol/L |

| Breast Cancer Proliferation | Inhibits proliferation | Varies by cell line |

| Endometrial Safety | No stimulatory effect on endometrial tissue | N/A |

Case Studies

- Clinical Trials : The MORE trial demonstrated that raloxifene significantly reduced the incidence of invasive breast cancer by 76% among postmenopausal women with osteoporosis . This finding underscores the dual benefit of raloxifene in both bone health and cancer prevention.

- In Vitro Studies : Research involving neonatal mouse models showed that raloxifene reduced osteoclastogenesis while promoting osteoblast proliferation. This dual action highlights its potential as a therapeutic agent for maintaining bone health in postmenopausal women .

- Pharmacogenomic Insights : Variations in UGT1A8 genotypes have been linked to differences in raloxifene metabolism and efficacy. Slow metabolizers exhibited higher levels of circulating glucuronides, suggesting that genetic factors may influence individual responses to treatment .

特性

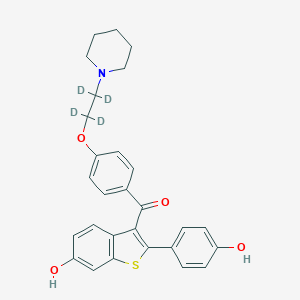

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUITABIAKMVPG-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649149 | |

| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185076-44-1 | |

| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。